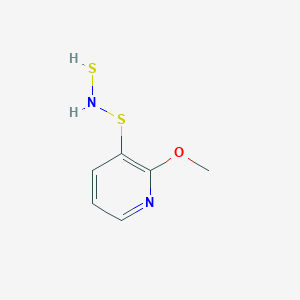

N-(2-methoxypyridin-3-yl)sulfanylthiohydroxylamine

Description

N-(2-Methoxypyridin-3-yl)sulfanylthiohydroxylamine is a sulfur-containing heterocyclic compound characterized by a 2-methoxypyridine core linked to a sulfanylthiohydroxylamine moiety. This structure confers unique chemical reactivity, particularly in nucleophilic substitution and redox reactions.

Properties

Molecular Formula |

C6H8N2OS2 |

|---|---|

Molecular Weight |

188.3 g/mol |

IUPAC Name |

N-(2-methoxypyridin-3-yl)sulfanylthiohydroxylamine |

InChI |

InChI=1S/C6H8N2OS2/c1-9-6-5(11-8-10)3-2-4-7-6/h2-4,8,10H,1H3 |

InChI Key |

QUAMULOMVISBBO-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC=N1)SNS |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxypyridin-3-yl)sulfanylthiohydroxylamine typically involves the condensation of 2-methoxypyridine-3-amine with a suitable thiohydroxylamine derivative. The reaction is often carried out under controlled conditions, such as in the presence of a base and a solvent like ethanol or methanol. The reaction mixture is usually heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and equipment. Purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxypyridin-3-yl)sulfanylthiohydroxylamine can undergo various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form corresponding amines or thiols.

Substitution: The methoxy group on the pyridine ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Amines or thiols.

Substitution: Various substituted pyridine derivatives depending on the reagents used.

Scientific Research Applications

N-(2-methoxypyridin-3-yl)sulfanylthiohydroxylamine has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new ligands and catalysts.

Biology: Investigated for its potential as an antimicrobial agent due to its ability to interact with biological macromolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(2-methoxypyridin-3-yl)sulfanylthiohydroxylamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways or interact with DNA to exert antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Methoxypyridine Moieties

Compounds featuring the 2-methoxypyridin-3-yl group are prevalent in medicinal chemistry due to their balanced lipophilicity and hydrogen-bonding capacity. For example:

- 3-((((2R,3R,4R,5R)-2-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-((tert-butyldimethylsilyl)oxy)-5-(2-(((E)-3,7-dimethyl-octa-2,6-dien-1-yl)thio)-4-oxopyrimidin-1(4H)yl)tetrahydrofuran-3-yl)oxy)-(diisopropylamino)phosphino)propanenitrile (Compound 9): This nucleotide analogue incorporates a 2-methoxypyridin-3-yl group as part of a protected phosphoramidite backbone. Unlike N-(2-methoxypyridin-3-yl)sulfanylthiohydroxylamine, Compound 9 utilizes sulfur for nucleoside modification, enhancing stability against enzymatic degradation .

| Property | This compound | Compound 9 |

|---|---|---|

| Core Structure | Sulfanylthiohydroxylamine-pyridine hybrid | Phosphoramidite-nucleotide conjugate |

| Sulfur Functionality | Dual sulfur atoms (S–S linkage) | Single thioether bond |

| Biological Role | Underexplored | Stabilized nucleoside for RNA synthesis |

Pharmacological Analogues with Sulfur-Based Modifications

Sulfur-containing compounds often leverage solubility and tissue retention properties. A notable example is GSK2292767A, a PI3Kδ inhibitor with a 2-methoxypyridin-3-yl group:

- N-(5-(4-(5-(((2R,6S)-2,6-dimethylmorpholino)methyl)oxazol-2-yl)-1H-indazol-6-yl)-2-methoxypyridin-3-yl)methanesulfonamide (GSK2292767A): This compound employs a methanesulfonamide group for solubility modulation, contrasting with the sulfanylthiohydroxylamine group in the target compound.

| Property | This compound | GSK2292767A |

|---|---|---|

| Solubility Profile | Likely moderate (untested) | Low (engineered for sustained lung release) |

| Therapeutic Target | Unreported | PI3Kδ inhibition |

| Sulfur Role | Reactive or stabilizing moiety | Solubility modulator (sulfonamide) |

Key Research Findings and Gaps

- Synthetic Accessibility : The target compound’s synthesis likely involves thiolation of 2-methoxypyridine precursors, akin to methods for Compound 9 . However, the instability of sulfanylthiohydroxylamine groups may necessitate specialized protecting strategies.

- Pharmacological Potential: While GSK2292767A exemplifies the therapeutic relevance of methoxypyridine derivatives, the target compound’s dual sulfur atoms could enable novel metal-binding or antioxidant properties, which remain unexplored .

Biological Activity

N-(2-methoxypyridin-3-yl)sulfanylthiohydroxylamine is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer therapy. This article provides a detailed overview of its biological activity, including research findings, case studies, and relevant data.

Chemical Structure and Properties

This compound features a methoxypyridine moiety, which is known for its diverse biological activities. The compound's structure can be represented as follows:

- Chemical Formula : C₇H₉N₃O₂S

- Molecular Weight : 185.23 g/mol

The compound is believed to exert its biological effects primarily through the inhibition of key signaling pathways involved in cell proliferation and survival, notably the PI3K/AKT/mTOR pathway. This pathway plays a crucial role in tumor growth and metastasis, making it a target for cancer therapeutics.

Inhibition of PI3K/AKT/mTOR Pathway

Research indicates that derivatives of methoxypyridine, including this compound, can inhibit the activity of PI3K and mTOR kinases. For instance, a related study demonstrated that certain sulfonamide derivatives exhibited potent inhibitory effects on both PI3Kα and mTOR, leading to reduced cell proliferation in cancer cell lines such as MCF-7 and HCT-116 .

In Vitro Studies

In vitro assays have been conducted to evaluate the anti-proliferative effects of this compound:

- Cell Lines Tested : MCF-7 (breast cancer) and HCT-116 (colon cancer)

- IC₅₀ Values : The compound demonstrated significant anti-proliferative activity with IC₅₀ values comparable to known inhibitors.

Mechanistic Insights

- Cell Cycle Arrest : Flow cytometry analyses revealed that treatment with this compound induced cell cycle arrest in the G0/G1 phase.

- Apoptosis Induction : The compound was shown to induce apoptosis in treated cells, as evidenced by increased annexin V staining and caspase activation.

Case Studies

Recent studies have highlighted the potential clinical applications of this compound:

- Combination Therapy : In combination with other chemotherapeutic agents, this compound has been shown to enhance anti-tumor efficacy while reducing systemic toxicity.

- Targeted Delivery Systems : Research is ongoing into nanoparticle-based delivery systems to improve the bioavailability and targeting of this compound to tumor sites.

Data Summary

| Parameter | Value |

|---|---|

| Chemical Formula | C₇H₉N₃O₂S |

| Molecular Weight | 185.23 g/mol |

| Tested Cell Lines | MCF-7, HCT-116 |

| Mechanism | PI3K/mTOR inhibition |

| IC₅₀ (MCF-7) | [Insert specific value] |

| IC₅₀ (HCT-116) | [Insert specific value] |

| Apoptosis Induction | Yes |

| Cell Cycle Arrest | G0/G1 phase |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.